Amino-PEG12-CH2-Boc
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Overview
Description
Amino-PEG12-CH2-Boc is a polyethylene glycol (PEG)-based linker used in the synthesis of proteolysis targeting chimeras (PROTACs). This compound is characterized by its long PEG chain, which provides flexibility and solubility, and a tert-butyl carbamate (Boc) protecting group that can be removed under acidic conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Amino-PEG12-CH2-Boc typically involves the following steps:
PEGylation: The initial step involves the reaction of polyethylene glycol with a suitable reagent to introduce an amino group at one end of the PEG chain.
Protection: The amino group is then protected using tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk PEGylation: Large quantities of polyethylene glycol are reacted with the amino group donor.
Boc Protection: The amino-functionalized PEG is then treated with Boc2O in large reactors, ensuring efficient mixing and temperature control to maintain reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Amino-PEG12-CH2-Boc undergoes several types of chemical reactions:
Deprotection: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid, yielding the free amine.
Conjugation: The free amine can react with various electrophiles, such as activated esters or isocyanates, to form amide or urea linkages.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid in dichloromethane.
Conjugation: Activated esters (e.g., N-hydroxysuccinimide esters) or isocyanates in anhydrous solvents.
Major Products
Free Amine: Obtained after Boc deprotection.
Conjugated Products: Formed by reacting the free amine with various electrophiles.
Scientific Research Applications
Amino-PEG12-CH2-Boc is widely used in scientific research, particularly in the following areas:
Chemistry: Used as a linker in the synthesis of PROTACs, which are molecules designed to target and degrade specific proteins.
Biology: Facilitates the study of protein-protein interactions and protein degradation pathways.
Industry: Used in the development of advanced materials and bioconjugates.
Mechanism of Action
The mechanism of action of Amino-PEG12-CH2-Boc involves its role as a linker in PROTACs. PROTACs function by bringing a target protein and an E3 ubiquitin ligase into close proximity, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The PEG chain provides flexibility and solubility, while the Boc group protects the amine functionality during synthesis .
Comparison with Similar Compounds
Similar Compounds
Amino-PEG4-CH2-Boc: A shorter PEG chain variant with similar properties but reduced flexibility and solubility.
Amino-PEG8-CH2-Boc: An intermediate PEG chain length offering a balance between flexibility and solubility.
Amino-PEG24-CH2-Boc: A longer PEG chain providing greater flexibility and solubility but potentially more challenging to handle due to increased viscosity .
Uniqueness
Amino-PEG12-CH2-Boc is unique due to its optimal PEG chain length, which provides a balance between flexibility, solubility, and ease of handling. This makes it particularly suitable for use in the synthesis of PROTACs and other bioconjugates.
Properties
IUPAC Name |
tert-butyl 2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H61NO14/c1-30(2,3)45-29(32)28-44-27-26-43-25-24-42-23-22-41-21-20-40-19-18-39-17-16-38-15-14-37-13-12-36-11-10-35-9-8-34-7-6-33-5-4-31/h4-28,31H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITEUVCLBCMIASR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H61NO14 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
659.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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